[1-{[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol
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Description
The compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common structure in many pharmaceuticals, a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen, and a phenylpropyl group, which is a common structure in many natural products and drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the thiazole ring, and the attachment of the phenylpropyl group. The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperidine ring would provide a basic nitrogen atom, the thiazole ring would contribute to aromaticity and potentially act as a coordination site, and the phenylpropyl group could participate in hydrophobic interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the piperidine ring could undergo reactions at the nitrogen atom, the thiazole ring could participate in electrophilic aromatic substitution reactions, and the phenylpropyl group could undergo various organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar or nonpolar groups, and the pKa of any acidic or basic groups would all influence its properties .Safety and Hazards
Future Directions
Properties
IUPAC Name |
[1-[[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]-4-(3-phenylpropyl)piperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30ClN3OS/c1-24(2)20-23-19(22)18(27-20)15-25-13-11-21(16-26,12-14-25)10-6-9-17-7-4-3-5-8-17/h3-5,7-8,26H,6,9-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJAGBHZMQIGRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(S1)CN2CCC(CC2)(CCCC3=CC=CC=C3)CO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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